molecular formula C11H17N5 B3028563 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine CAS No. 223382-10-3

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine

Cat. No.: B3028563
CAS No.: 223382-10-3
M. Wt: 219.29
InChI Key: OJZAQAFBVYOSBK-UHFFFAOYSA-N
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Description

2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C11H17N5 It is known for its unique structure, which includes an azetidine ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(Azetidin-3-yl)piperazine with pyrimidine derivatives under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of bulk reagents and solvents, as well as stringent quality control measures, would be essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Azetidin-3-yl)piperazin-1-yl)p

Biological Activity

The compound 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyrimidine ring substituted with a piperazine moiety linked to an azetidine group. This structural configuration is believed to enhance its interaction with biological targets, potentially improving its efficacy as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For example, compounds related to this structure have shown inhibitory activity against various cancer cell lines. A study reported that similar pyrimidine derivatives demonstrated cytotoxic effects against breast cancer (SK-BR-3) and colorectal cancer (HCT-116) cell lines, with promising growth inhibition values at concentrations as low as 10 μM .

Antimicrobial Activity

Pyrimidines have also been evaluated for their antimicrobial properties. A SAR study on related compounds indicated that modifications in the piperazine ring could enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.25 μg/mL .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, these compounds have shown anti-inflammatory effects. For instance, derivatives of pyrimidines were assessed for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The results indicated that certain modifications could lead to enhanced COX inhibition, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by the structural features of the compound. Key findings from SAR studies include:

Modification Effect on Activity
Substituents on the piperazine ringAltered potency against cancer cell lines
Variations in the azetidine groupImpacted antimicrobial efficacy
Positioning of functional groups on the pyrimidine ringEnhanced anti-inflammatory activity

These findings suggest that careful structural modifications can lead to improved therapeutic profiles.

Case Study 1: Anticancer Efficacy

In a comparative study involving various pyrimidine derivatives, this compound was evaluated for its anticancer activity against multiple cell lines. The compound exhibited significant cytotoxicity in vitro, particularly against lung and breast cancer cell lines, with IC50 values indicating potent growth inhibition .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains. The study highlighted that specific modifications in the azetidine structure contributed to enhanced antibacterial activity, with MIC values demonstrating efficacy comparable to established antibiotics .

Properties

IUPAC Name

2-[4-(azetidin-3-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10/h1-3,10,12H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZAQAFBVYOSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CNC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702865
Record name 2-[4-(Azetidin-3-yl)piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223382-10-3
Record name 2-[4-(Azetidin-3-yl)piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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c1ccc(C(c2ccccc2)N2CC(N3CCN(c4ncccn4)CC3)C2)cc1
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Synthesis routes and methods II

Procedure details

To a solution of 2-[4-(1-benzhydryl-azetidin-3-yl)-piperazin-1-yl]-pyrimidine (2.03 g, 5.27 mmol) in CH2Cl2 (20 mL) was added 1-chloroethyl chloroformate (1.704 mL, 15.79 mmol) at 0° C. under N2. The resulting mixture was stirred at 0° C. for 90 min and then methanol (4 mL) was added. The resulting mixture was refluxed for 1 h, then cooled. Diethyl ether (40 mL) was added to the resulting mixture. The solid was filtered and dried to yield 2-(4-azetidin-3-yl-piperazin-1-yl)-pyrimidine, which was used in the next step without further purification.
Name
2-[4-(1-benzhydryl-azetidin-3-yl)-piperazin-1-yl]-pyrimidine
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
1.704 mL
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reactant
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20 mL
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solvent
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4 mL
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reactant
Reaction Step Two
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40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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